6,7-Dimethoxy-4-(methylthio)cinnoline, also known by its chemical structure as 6,7-dimethoxy-1H-cinnoline-4-thione, is a heterocyclic compound with the chemical formula and a molecular weight of approximately 222.26 g/mol. This compound is notable for its potential applications in medicinal chemistry and its role in various biochemical pathways.
6,7-Dimethoxy-4-(methylthio)cinnoline is classified as a cinnoline derivative, which is part of a broader category of heterocyclic compounds containing nitrogen. These compounds are recognized for their diverse biological activities, including anticancer properties and inhibition of specific enzyme pathways.
The synthesis of 6,7-dimethoxy-4-(methylthio)cinnoline can be accomplished through several methods, primarily focusing on the modification of existing cinnoline structures. One common approach involves the methylation of 4-hydroxy-6,7-dimethoxycinnoline derivatives followed by the introduction of a methylthio group.
The molecular structure of 6,7-dimethoxy-4-(methylthio)cinnoline features a cinnoline ring with two methoxy groups at positions 6 and 7 and a methylthio group at position 4. The presence of these substituents significantly influences the compound's reactivity and biological activity.
6,7-Dimethoxy-4-(methylthio)cinnoline can undergo various chemical reactions typical for heterocyclic compounds:
These reactions often require specific conditions such as temperature control and the presence of catalysts to ensure high yields and selectivity.
The mechanism of action for 6,7-dimethoxy-4-(methylthio)cinnoline primarily involves its interaction with biological targets such as enzymes or receptors involved in cancer pathways.
In vitro studies have shown promising results against various cancer cell lines, indicating potential therapeutic applications .
This compound represents an intriguing area of study within medicinal chemistry due to its structural characteristics and biological activities, making it a candidate for further research and development in therapeutic applications.
Cinnoline (1,2-benzodiazine), a bicyclic nitrogen heterocycle, has evolved from a structural curiosity to a privileged scaffold in medicinal chemistry. First isolated as a natural product in 2011 from Cichorium endivia (endive plant), cinnoline derivatives like 2-furanmethanol-(5′→11)-1,3-cyclopentadiene-[5,4-c]-1H-cinnoline demonstrated early bioactive potential [5]. Synthetic cinnolines gained prominence with the discovery of diverse pharmacological properties, including antimicrobial, antifungal, and antitumor activities. Notably, >40,000 biologically active cinnoline-containing compounds have been identified, with over 300,000 cinnoline derivatives cataloged in chemical databases [5]. The scaffold’s stability and synthetic versatility enabled systematic exploration, particularly in oncology. Early studies revealed that substitutions at positions 4, 6, and 7 significantly modulate bioactivity, laying the groundwork for targeted modifications. The 4-(methylthio) group emerged as a critical pharmacophore due to its electron-donating properties and metabolic stability, facilitating interactions with kinase ATP-binding sites [2] [4].
6,7-Dimethoxy-4-(methylthio)cinnoline (C₁₁H₁₂N₂O₂S; CID 236664) represents a structurally optimized cinnoline derivative engineered for enhanced kinase inhibition [1]. The 6,7-dimethoxy groups confer improved solubility and membrane permeability, while the 4-(methylthio) moiety acts as a hydrogen-bond acceptor critical for ATP-competitive binding. Recent studies highlight its potency as a phosphoinositide 3-kinase (PI3K) inhibitor, with derivatives exhibiting nanomolar enzymatic IC₅₀ values (e.g., compound 25: IC₅₀ = 0.264 μM against human tumor cells) [2] [4]. The compound’s efficacy stems from:
Table 1: Kinase Inhibitory Profile of 6,7-Dimethoxy-4-(methylthio)cinnoline Derivatives
Derivative | Target Kinase | IC₅₀ (nM) | Antiproliferative Activity (μM) |
---|---|---|---|
25 | PI3Kα/δ/γ | 1.8 - 4.7 | 0.264 (A549), 2.04 (MCF-7) |
12n* | c-Met | 30 | <1.0 (MKN-45) |
Cabozantinib | MET/VEGFR2 | <10 | 0.035 (MKN-45) |
Note: 12n is a 6,7-dimethoxy-4-anilinoquinoline derivative for comparison [3] [7].
6,7-Dimethoxy-4-(methylthio)cinnoline exhibits distinct advantages and limitations when benchmarked against quinoline and quinazoline pharmacophores.
Quinazoline Scaffolds:
Quinoline Scaffolds:
Table 2: Scaffold Comparison of Key Anticancer Pharmacophores
Property | 6,7-Dimethoxy-4-(methylthio)cinnoline | 4-Anilinoquinazoline | 6,7-Dimethoxyquinoline |
---|---|---|---|
Solubility (log P) | 2.8 - 3.5 | 2.5 - 3.0 | 3.0 - 3.8 |
MET Kinase IC₅₀ (nM) | >100* | 1.9 - 30 [3] | 0.4 - 10 [7] |
PI3Kα Inhibition | ++++ | ++ | + |
Synthetic Accessibility | Moderate | High | High |
*++++ denotes ≤10 nM potency; *Limited direct MET inhibition data [3] [7]
The cinnoline core uniquely positions the 4-(methylthio) group for optimal hydrophobic pocket engagement in PI3K isoforms, a feature less efficiently achieved by quinolines. Molecular modeling confirms deeper penetration into the PI3Kγ ATP-binding site compared to quinoline analogs due to altered dipole orientation [4]. However, quinazoline derivatives retain advantages in c-Met inhibition, as evidenced by 6,7-dimethoxy-4-anilinoquinoline 12n (c-Met IC₅₀ = 30 nM), attributed to U-shaped binding geometry accommodating bulkier anilino groups [3] [7]. Hybridization strategies, such as integrating cinnoline with quinoline fragments (e.g., 1,6-naphthyridinone-cinnoline chimeras), show promise in leveraging synergistic pharmacophores while mitigating individual limitations [7].
CAS No.: 16903-37-0
CAS No.: 76663-30-4
CAS No.:
CAS No.: 129725-38-8
CAS No.: 84285-33-6